molecular formula C18H15N3OS B276886 4,11,13-trimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

4,11,13-trimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B276886
M. Wt: 321.4 g/mol
InChI Key: KEZLFZZGNXOGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,9-Trimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-trimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,7,9-Trimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2,7,9-Trimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7,9-trimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.

    Thieno[3,4-b]pyridine derivatives:

Uniqueness

2,7,9-Trimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl and phenyl groups at specific positions on the core structure can enhance its interactions with molecular targets and improve its overall efficacy .

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

4,11,13-trimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C18H15N3OS/c1-10-9-11(2)19-17-14(10)15-16(23-17)18(22)21(12(3)20-15)13-7-5-4-6-8-13/h4-9H,1-3H3

InChI Key

KEZLFZZGNXOGPH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)C4=CC=CC=C4)C

Origin of Product

United States

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